Dhac

Descripción

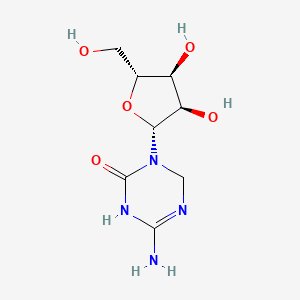

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,4-dihydro-1,3,5-triazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h3-6,13-15H,1-2H2,(H3,9,10,11,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIRBXZDQGQUOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N=C(NC(=O)N1C2C(C(C(O2)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70860774 | |

| Record name | 6-Amino-3-pentofuranosyl-3,4-dihydro-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62488-57-7 | |

| Record name | 5,6-Dihydro-5-azacytidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Fundamental Aspects and Research Context

Contextualization within Nucleoside Analogue Epigenetic Modulators

5,6-Dihydro-5-azacytidine (DHAC) is a synthetic nucleoside analogue of cytidine (B196190). cancer.govabcam.com As a member of this class of compounds, it is recognized for its role as an epigenetic modulator. stemcell.com Epigenetic modifications are changes that affect gene expression without altering the underlying DNA sequence. One such modification is DNA methylation, a process crucial for the regulation of gene transcription. nih.gov

Nucleoside analogues like 5,6-dihydro-5-azacytidine are structurally similar to naturally occurring nucleosides, which allows them to be incorporated into DNA and RNA. stemcell.commedchemexpress.com Specifically, 5,6-dihydro-5-azacytidine acts as a DNA methyltransferase (DNMT) inhibitor. cancer.govncats.io By doing so, it interferes with the abnormal DNA methylation patterns often associated with certain diseases. cancer.govncats.io This inhibition can lead to the re-expression of tumor-suppressor genes that were previously silenced, which forms the basis of its antitumor activity. cancer.govncats.io

Historical Development and Comparative Significance in Demethylating Agent Research

The development of 5,6-dihydro-5-azacytidine stems from research into 5-azacytidine (B1684299), another cytidine analogue first synthesized in 1964. frontiersin.org The demethylating properties of 5-azacytidine were discovered in the 1980s, which spurred further investigation into its potential as an epigenetic modulator. researchgate.net However, 5-azacytidine is known for its instability in aqueous solutions. researchgate.net

In an effort to create a more stable compound, 5,6-Dihydro-5-azacytidine was designed by opening the imine bond at the C5-C6 position of azacitidine. frontiersin.orgacs.org This modification resulted in a hydrolytically stable analogue of 5-azacytidine. ncats.ioacs.orgncats.io

Comparative studies have been conducted to evaluate the hypomethylating activities of various 5-azacytidine nucleosides. nih.govresearchgate.net These studies have included 5-azacytidine (AC), 2'-deoxy-5-azacytidine (DAC), and 5,6-dihydro-5-azacytidine (this compound), among others. nih.govresearchgate.net Research has shown that 5,6-dihydro-5-azacytosine (B1221652) is a potent inhibitor of cytosine-5-methyltransferases, even more so than 5-fluoro-cytosine in some contexts, acting as a transition-state mimic that binds with high affinity to the enzyme's active site. glenresearch.com

Despite its promising design, the clinical efficacy of 5,6-dihydro-5-azacytidine in treating solid tumors has been limited, leading to the termination of some clinical trials. frontiersin.org Nevertheless, it remains a valuable tool in epigenetic research. nih.govresearchgate.net For instance, research has demonstrated its ability to restore androgen responsiveness in certain prostate cancer cell lines that have a hypermethylated androgen receptor promoter. nih.gov

Table 1: Comparison of 5-Azacytidine Analogues

| Compound | Key Feature | Primary Application |

|---|---|---|

| 5-Azacytidine (Azacitidine) | First-generation DNMT inhibitor. frontiersin.orgwikipedia.org | Treatment of myelodysplastic syndromes (MDS). researchgate.netwikipedia.org |

| 2'-Deoxy-5-azacytidine (Decitabine) | More specific to DNA incorporation. oup.com | Treatment of MDS and other leukemias. researchgate.netwikipedia.org |

| 5,6-Dihydro-5-azacytidine (this compound) | Hydrolytically stable analogue of 5-azacytidine. ncats.ioacs.orgncats.io | Investigated for various cancers, including mesothelioma and melanoma. ncats.ioncats.io |

| Zebularine | Lacks the exocyclic 4-amino group. oup.com | Potent demethylating agent in cancer models. oup.com |

Chemical Synthesis and Analogues Design

Synthetic Methodologies for 5,6-Dihydro-5-azacytidine

The preparation of 5,6-Dihydro-5-azacytidine can be achieved through various synthetic routes.

Reduction-Based Synthesis from 5-Azacytidine (B1684299)

A primary method for synthesizing 5,6-Dihydro-5-azacytidine involves the reduction of its parent compound, 5-azacytidine. This process specifically targets the 5,6-double bond within the triazine ring of 5-azacytidine. The reduction is typically accomplished using an alkali metal borohydride (B1222165), such as sodium borohydride. google.com

The reaction with sodium borohydride initially forms a boron-containing intermediate. acs.org Subsequent hydrolysis of this complex, often with a mineral acid like hydrochloric acid, yields the acid salt of 5,6-Dihydro-5-azacytidine, for instance, 5,6-dihydro-5-azacytidine hydrochloride. google.com The structure of the resulting product can be confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS), sometimes with the aid of a deuterated derivative created by using sodium borodeuteride in the reduction step. acs.org

Alternative Chemical Reaction Pathways for Preparation

Beyond the direct reduction of 5-azacytidine, alternative pathways for the synthesis of 5,6-Dihydro-5-azacytidine have been explored. One such method involves the reaction of bis[trimethylsilyl]-5-azacytosine with substituted ribofuranose derivatives. This is followed by a reduction step using an alkali metal borohydride and subsequent hydrolysis to produce the final product. google.com Another approach involves the independent synthesis of the aglycon, 5,6-dihydro-5-azacytosine (B1221652), from 5-azacytosine (B16484), which can then be used in further synthetic steps. acs.org

Development and Characterization of Structural Analogues and Derivatives

The structural modification of 5,6-Dihydro-5-azacytidine has led to the development of several analogues and derivatives with distinct properties.

Prodrug Design Strategies (e.g., KP-1461)

To enhance the delivery and efficacy of DHDAC, prodrug strategies have been employed. A notable example is KP-1461 (N4-heptyloxycarbonyl-5,6-dihydro-5-aza-2'-deoxycytidine), which is an oral prodrug of KP-1212. mdpi.comdrugbank.com Prodrugs are inactive compounds that are converted into their active forms within the body. vulcanchem.com KP-1461 is designed to improve the pharmacokinetic properties of KP-1212. vulcanchem.com After administration, KP-1461 is converted to the active agent, KP-1212. drugbank.comvulcanchem.com This active form possesses an ambiguous base-pairing ability, existing in tautomeric amino and imino forms. mdpi.com

Investigation of Other 5-Azacytosine Acyclic Nucleoside Analogues

Research has also extended to other analogues of 5-azacytosine, including acyclic nucleoside analogues. These compounds feature a modified side chain in place of the typical ribose or deoxyribose sugar ring. For instance, fluorinated acyclic nucleoside phosphonates with a 5-azacytosine base have been synthesized. nih.govresearchgate.net One such compound is (S)-1-[3-fluoro-2-(phosphonomethoxy)propyl]-5-azacytosine (FPMP-5-azaC), which was prepared through a condensation reaction followed by separation of regioisomers and hydrolysis. nih.govresearchgate.net Transformations of these acyclic analogues can lead to their 5,6-dihydro-5-azacytosine counterparts. nih.gov The synthesis of various 5-substituted pyrimidine (B1678525) acyclic nucleosides has also been explored. researchgate.net These investigations into 5-azacytosine and 5,6-dihydro-5-azacytosine mimics aim to identify novel compounds with potential therapeutic applications. nih.gov

Comparative Hydrolytic Stability and Implications for Experimental Design

A significant limitation of 5-azacytidine is its facile hydrolysis in aqueous formulations, which compromises its full clinical utility. acs.org The electron-deficient s-triazine ring, specifically the 5,6-imino double bond, is vulnerable to nucleophilic attack by water, leading to the fission of the ring. acs.orgresearchgate.net This degradation process is dependent on both pH and temperature, and even in optimized formulations like lactated Ringer's solution, a significant percentage of the drug is lost within hours at room temperature. acs.org

In stark contrast, the reduction of the 5,6-double bond to create 5,6-Dihydro-5-azacytidine (DHAC) results in a compound with exceptional hydrolytic stability. acs.orgnih.gov this compound is completely stable in aqueous solutions at room temperature for up to three weeks across a broad pH range. acs.org This enhanced stability is a direct consequence of saturating the hydrolytically susceptible 5,6-imino bond, which protects the triazine ring from cleavage. nih.govaacrjournals.org Similarly, analogues like 2'-deoxy-5,6-dihydro-5-azacytidine (B1673760) (DHDAC) have also been shown to be more stable than their non-dihydro counterparts. nih.govtandfonline.com

| Compound | Key Structural Feature | Aqueous Stability | Reference |

|---|---|---|---|

| 5-Azacytidine | Unsaturated 5,6-imino double bond in the triazine ring | Unstable; significant degradation in aqueous solution within hours. | acs.org |

| 5,6-Dihydro-5-azacytidine | Saturated 5,6-bond in the triazine ring | Stable in aqueous solution for up to 3 weeks over a broad pH range. | acs.orgnih.gov |

The profound difference in stability has critical implications for experimental design, both in preclinical research and clinical studies. The instability of 5-azacytidine makes precise dosage control difficult, particularly for continuous infusion protocols, often requiring that the drug be freshly prepared at short intervals. acs.org The superior stability of 5,6-Dihydro-5-azacytidine circumvents this major logistical and technical hurdle. aacrjournals.org It allows for administration by prolonged intravenous infusion without the risk of significant decomposition, thereby ensuring that the intended dose is delivered accurately over an extended period. nih.govaacrjournals.orgeatris.cz This enhanced stability not only improves the reliability of experimental results but also simplifies the handling and formulation procedures in a laboratory or clinical setting. acs.orgresearchgate.net

Molecular and Biochemical Mechanisms of Action

Cellular Uptake and Intracellular Metabolic Fate

Compensatory Mechanisms in DNA Repair and Epigenetic Regulation

The introduction of 5,6-Dihydro-5-azacytidine (DHAC) into a biological system triggers a cascade of cellular responses as the cell attempts to counteract the induced stress and damage. These compensatory mechanisms are multifaceted, involving the activation of sophisticated DNA repair pathways to manage genomic lesions and complex recalibrations within the epigenetic regulatory network to adapt to widespread hypomethylation.

Compensatory DNA Repair Pathways

The incorporation of 5,6-Dihydro-5-azacytidine into DNA creates aberrant sites that are recognized by the cell as damage, necessitating repair to maintain genomic integrity. This process primarily involves the trapping of DNA methyltransferase (DNMT) enzymes on the DNA, forming covalent adducts that disrupt normal DNA replication and transcription. oup.comtandfonline.com The cell's primary compensatory response to such lesions is the activation of the Base Excision Repair (BER) pathway. oup.commdpi.com

The BER pathway is a critical mechanism for repairing DNA damage from oxidation, deamination, and alkylation, and it is also implicated in the removal of azacytidine analogues from DNA. oup.commdpi.comportlandpress.com The process is initiated by DNA glycosylases that recognize and excise the abnormal base. oup.com For azacytidine-induced lesions, this creates an abasic (AP) site, which is then further processed by other BER enzymes. Key proteins such as AP-endonuclease 1 (APE1), X-ray repair cross-complementing protein 1 (XRCC1), and Poly (ADP-ribose) polymerase (PARP) play essential roles in the subsequent steps of incision, DNA synthesis, and ligation to restore the correct DNA sequence. oup.com

Studies on the closely related analogue, 5-aza-2'-deoxycytidine (Decitabine), have shown that cells deficient in the BER pathway, specifically lacking functional XRCC1, exhibit heightened sensitivity to the drug. oup.com This deficiency leads to an accumulation of DNA single- and double-strand breaks, increased chromosomal abnormalities, and ultimately, reduced cell survival. oup.com The inhibition of PARP, a crucial sensor of DNA strand breaks and a key component of the BER process, has also been shown to disrupt the efficient repair of these lesions, further highlighting the central role of BER as a compensatory mechanism. oup.com This suggests that the cell's ability to mount a robust BER response is a critical determinant of its ability to tolerate and repair the DNA damage induced by this compound.

Interactive Table: Cellular Metabolism and DNA Incorporation of 5,6-Dihydro-5-azacytidine

Data derived from studies on human lymphoid cell lines incubated with IC50 concentrations of this compound for 24 hours. nih.gov CEM/dCk(-) cells are deficient in deoxycytidine kinase.

Epigenetic Regulatory Compensation

Beyond direct DNA repair, cells exhibit compensatory responses within their epigenetic machinery to adapt to the effects of this compound. The primary action of this compound is the inhibition of DNMTs, leading to global and gene-specific DNA hypomethylation. medchemexpress.comncats.io This can reverse the epigenetic silencing of tumor suppressor genes, a key aspect of its anti-tumor activity. mdpi.comncats.io

However, the cellular response is not limited to this primary effect. Research indicates a more complex epigenetic recalibration occurs:

Histone Mark Reorganization : In response to treatment with azacytidine, cells can undergo a reorganization of repressive histone modifications. Studies have shown that some gene classes may switch their primary repressive mark, for instance, from H3K27me3 to H3K9me3 or vice versa. nih.gov This suggests a compensatory rewiring of the epigenetic landscape, where the cell attempts to maintain regulatory control through alternative silencing pathways when DNA methylation is broadly inhibited.

Reactivation of Metabolic Pathways : Epigenetic drugs can induce changes in the expression of genes involved in their own metabolism. For example, treatment with this compound has been observed to induce the re-expression of deoxycytidine kinase (dCk) in dCk-deficient cell lines. mdpi.com Since dCk is necessary for the activation of several nucleoside analogues, its reactivation represents a complex feedback loop. While this could potentially re-sensitize resistant cells, it exemplifies how the epigenetic landscape, including genes critical for drug metabolism, can be altered as a compensatory response.

Induction of Immune Signaling : A significant cellular response to the demethylation caused by azanucleosides is the activation of immune-related pathways. The hypomethylation can lead to the transcription of previously silenced endogenous retroviral sequences (ERVs). amegroups.org The resulting double-stranded RNA (dsRNA) can be detected by cytosolic sensors, triggering a "viral mimicry" response. amegroups.org This innate immune signaling cascade can lead to the production of interferons and the upregulation of immune-response genes, representing a broad cellular reaction to the epigenetic alterations induced by the compound. amegroups.org

Interactive Table: Comparative DNA Hypomethylation by Azacytidine Analogs

Data represents the global hypomethylating activity in CCRF-CEM and HL-60 cells. nih.gov

Preclinical Biological Investigations and Cellular Responses

In Vitro Studies in Defined Cellular Systems

Comparative Hypomethylating Activities in Lymphoid and Leukemia Cell Lines

5,6-Dihydro-5-azacytidine (DHAC) has been investigated for its ability to inhibit DNA methylation in various cancer cell lines, often in comparison to other cytidine (B196190) analogs like 5-azacytidine (B1684299) (AC) and 2'-deoxy-5-azacytidine (DAC). nih.gov As a hydrolytically stable analog of 5-azacytidine, this compound demonstrates the ability to induce DNA hypomethylation. nih.gov

In a comparative study using human lymphoid (CCRF-CEM) and leukemia (HL-60) cell lines, the global hypomethylating activity of several 5-azacytidine nucleosides was assessed. nih.gov The results indicated that this compound induced a moderate hypomethylating effect of approximately 20–25%. nih.gov This was less potent than the 50-60% decrease in DNA methylation observed with DAC, its alpha-anomer (α-DAC), AC, and 2'-deoxy-5,6-dihydro-5-azacytidine (B1673760) (DHDAC). nih.gov The study also included zebularine, which showed a similar 20–25% hypomethylating effect to this compound. nih.gov

Further investigations in human lymphoid cell lines (CEM/O and a deoxycytidine kinase-deficient mutant, CEM/dCk(-)) revealed that this compound is metabolized intracellularly and its anabolites are incorporated into both RNA and DNA. nih.gov Despite an 8-fold and 6-fold greater incorporation of this compound anabolites into the RNA and DNA of CEM/dCk(-) cells respectively (at equitoxic concentrations), the level of DNA hypomethylation was equally depressed in both cell lines. nih.gov The DNA methylation levels reached a minimum of 0.19% and 0.20% methyl-C in the two cell lines, suggesting that the hypomethylation effect might become saturated after treatment with this compound. nih.gov

It is noted that while both 5-azacytidine and decitabine (B1684300) are used for treating myelodysplastic syndromes and acute myeloid leukemia (AML), direct comparisons in AML cell lines show they have distinct mechanistic profiles. plos.org Decitabine affects DNA-mediated markers at lower concentrations than azacitidine. plos.org

Table 1: Comparative Hypomethylating Activity of Cytidine Analogs in Lymphoid and Leukemia Cell Lines

| Compound | Cell Lines | Observed Hypomethylation Effect | Reference |

|---|---|---|---|

| 5,6-Dihydro-5-azacytidine (this compound) | CCRF-CEM, HL-60 | ~20–25% decrease in DNA methylation | nih.gov |

| 5-azacytidine (AC) | CCRF-CEM, HL-60 | ~50–60% decrease in DNA methylation | nih.gov |

| 2'-deoxy-5-azacytidine (DAC) | CCRF-CEM, HL-60 | ~50–60% decrease in DNA methylation | nih.gov |

| 2'-deoxy-5,6-dihydro-5-azacytidine (DHDAC) | CCRF-CEM, HL-60 | ~50–60% decrease in DNA methylation | nih.gov |

| Zebularine | CCRF-CEM, HL-60 | ~20–25% decrease in DNA methylation | nih.gov |

This table summarizes the relative efficacy of different cytidine analogs in reducing global DNA methylation in specific cancer cell lines as reported in the cited study.

Effects on Cellular Proliferation and Viability in Neoplastic Models

The antiproliferative effects of 5,6-Dihydro-5-azacytidine (this compound) have been noted in various neoplastic models. As an analog of 5-azacytidine, it exhibits antileukemic activity in experimental leukemias. nih.gov Its mechanism is linked to its incorporation into RNA and DNA, leading to the inhibition of protein synthesis and DNA methylation. medchemexpress.com

In human lymphoid cells (CCRF/CEM/O), this compound is metabolized to its triphosphate form, DHACTP. nih.gov This metabolite competes with cytidine triphosphate for incorporation into RNA, which can result in ribosomal degradation and defective protein synthesis, ultimately affecting cell proliferation. medchemexpress.com

Studies comparing this compound's more stable deoxy-analog, 2'-deoxy-5,6-dihydro-5-azacytidine (DHDAC), with 2'-deoxy-5-azacytidine (DAC) have shown that DHDAC is less cytotoxic at doses that produce comparable DNA hypomethylation and gene reactivation. nih.govresearchgate.net This suggests that the dihydro- anologues may offer a more favorable profile in terms of cell viability while retaining epigenetic activity.

In aggressive prostate cancer models (22rv1 and PC3 cells), the related compound azacitidine has shown antiproliferative effects. bioscientifica.com Specifically, research has indicated that this compound can restore androgen responsiveness in androgen-insensitive prostate cancer cells. bioscientifica.comtheses.cz

Induction of Cellular Differentiation in Preclinical Models

The ability of cytidine analogs to induce cellular differentiation is closely linked to their capacity to inhibit DNA methylation. nih.gov Early studies demonstrated that 5-azacytidine can induce significant changes in the differentiated state of cultured mouse embryo cells. nih.gov

In contrast, 5,6-Dihydro-5-azacytidine (this compound) has been found to be a poor inducer of muscle cell formation in these models and a weak inhibitor of DNA methylation. nih.gov This suggests a correlation between the level of hypomethylation and the induction of differentiation. Other cytidine analogs with modifications at the 5-position of the pyrimidine (B1678525) ring, such as 5-aza-2'-deoxycytidine and 5-fluoro-2'-deoxycytidine, were effective at both inducing muscle cells and inhibiting DNA methylation. nih.gov

In human promyelocytic leukemia cells (HL-60), both 5-azacytidine and this compound have been studied for their effects on differentiation. oup.com The related compound 2'-deoxy-5-azacytidine (decitabine) has been shown to trigger erythroid and megakaryocytic differentiation in chronic myeloid leukemia (CML) cell lines, K-562 and MEG-01, respectively. researchgate.net

Investigations in Diverse Model Organisms

Epigenetic Modulation Studies in Plant Systems (e.g., Arabidopsis, Peach Rootstock)

The use of DNA demethylating agents, including 5,6-Dihydro-5-azacytidine (this compound), is a strategy employed in plant biotechnology to induce epigenetic variation, potentially leading to new and favorable traits. notulaebotanicae.roresearchgate.net These agents can artificially alter the DNA methylation state, which is a key factor in somaclonal variation observed during in vitro cultivation. notulaebotanicae.ronotulaebotanicae.ro

In a study on the peach rootstock GF 677, various demethylating agents were tested for their impact on micropropagation. notulaebotanicae.ronotulaebotanicae.ro Among the newly synthesized compounds evaluated, the 5,6-dihydro-5-azacytosine (B1221652) nucleoside (a form of this compound) showed highly promising results. notulaebotanicae.ronotulaebotanicae.ro This was attributed to its greater stability in the in vitro culture media compared to other analogs. notulaebotanicae.ronotulaebotanicae.ro The optimal concentration for treatment with these agents was determined to be approximately 50 µM. researchgate.netnotulaebotanicae.ro

In studies involving Arabidopsis, various non-methylable cytidine analogs, including this compound, have been used to investigate their interference with transcriptional gene silencing and the induction of DNA damage. researchgate.net These chemical inhibitors provide a means to suppress gene silencing when genetic mutants are not feasible. researchgate.net The use of these compounds helps to elucidate the role of DNA methylation in various plant developmental processes. researchgate.net

Table 2: Application of this compound in Plant Systems

| Plant Model | Application | Key Finding | Reference |

|---|---|---|---|

| Peach Rootstock GF 677 | In vitro micropropagation | Showed promising results due to higher stability in culture media, inducing changes in DNA methylation state. | notulaebotanicae.ronotulaebotanicae.ro |

| Arabidopsis | Epigenetic modulation studies | Used as a chemical inhibitor to suppress transcriptional gene silencing and study DNA methylation pathways. | researchgate.net |

This table illustrates the use of 5,6-Dihydro-5-azacytidine in plant research to manipulate epigenetic states for crop improvement and fundamental studies.

Influence on Secondary Metabolite Production in Fungi

Epigenetic modification using small molecules is a recognized strategy to activate silent biosynthetic gene clusters in fungi, leading to the production of novel or enhanced quantities of secondary metabolites. nih.govfrontiersin.org DNA methyltransferase (DNMT) inhibitors, such as 5-azacytidine and its analogs, play a significant role in this process. nih.govnih.gov

While the direct application of 5,6-Dihydro-5-azacytidine in fungal studies is not as extensively documented as that of 5-azacytidine, the principle of using DNMT inhibitors to modulate fungal secondary metabolism is well-established. jelsciences.com For instance, treating the endophytic fungus Aspergillus niger with 5-azacytidine has been shown to enhance the production of various volatile and non-volatile metabolites and induce the creation of novel compounds. nih.gov Similarly, in Pestalotiopsis crassiuscula, 5-azacytidine treatment led to a changed metabolic profile, including the production of a new coumarin. jelsciences.com

The general mechanism involves the incorporation of these cytidine analogs into DNA, which traps and inactivates DNMTs, leading to a reduction in DNA methylation and the subsequent transcription of previously silent gene clusters. frontiersin.orgnih.gov This approach has been successful in various fungal species, including Cladosporium cladosporioides and Diatrype species, resulting in the production of diverse compounds like oxylipins and lunalides. jelsciences.com

Advanced Research Methodologies and Future Perspectives

Contemporary Analytical Techniques for Epigenetic and Molecular Analysis

Modern research into 5,6-Dihydro-5-azacytidine (DHAC) leverages a range of powerful analytical tools to dissect its molecular mechanism of action. These techniques enable precise quantification of changes in DNA methylation, gene expression, and cellular states following treatment with the compound.

Methylation-Specific Polymerase Chain Reaction (MSP) is a sensitive and rapid method for analyzing the methylation status of specific CpG islands within a gene's promoter region. nih.gov The technique relies on the chemical treatment of DNA with sodium bisulfite, which converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged. nih.govmdpi.com Subsequently, two pairs of PCR primers are used: one pair is specific to the methylated DNA sequence, and the other to the unmethylated (now uracil-containing) sequence. mdpi.com The resulting PCR products, typically visualized via gel electrophoresis, reveal the methylation status of the target gene locus. researchgate.net

In comparative studies of 5-azacytidine (B1684299) analogues, MSP has been employed to evaluate their efficiency in demethylating and reactivating hypermethylated tumor suppressor genes. researchgate.nettandfonline.comnih.gov For instance, the hypomethylating effect of this compound was assessed on the fully methylated gene loci of CDKN2B (cyclin-dependent kinase inhibitor 2B) and THBS-1 (thrombospondin-1) in leukemia cell lines. tandfonline.comnih.gov Findings from these studies indicate that while this compound is capable of inducing hypomethylation, its effect on these specific gene loci is modest compared to other analogues like 2'-deoxy-5-azacytidine (DAC) and 2'-deoxy-5,6-dihydro-5-azacytidine (B1673760) (DHDAC). nih.gov Zebularine and this compound were noted as the weaker hypomethylating agents in this specific assay. nih.gov

Table 1: Comparative Hypomethylating Effect of 5,6-Dihydro-5-azacytidine and Related Compounds on the CDKN2B Gene Locus as Analyzed by MSP

| Compound | Hypomethylating Effect on CDKN2B Locus | Relative Potency |

|---|---|---|

| 5,6-Dihydro-5-azacytidine (this compound) | Weak | Low |

| 2'-deoxy-5-azacytidine (DAC) | Strong | High |

| 2'-deoxy-5,6-dihydro-5-azacytidine (DHDAC) | Strong | High |

| 5-azacytidine (AC) | Moderate-High (variable) | Medium-High |

| Zebularine | Weak | Low |

Data synthesized from research findings where compounds were compared for their ability to hypomethylate specific gene loci. nih.gov

Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR), also known as real-time RT-PCR, is the gold standard for accurately measuring the expression levels of specific genes. gene-quantification.comwikipedia.org The method involves two main steps: the reverse transcription of messenger RNA (mRNA) into complementary DNA (cDNA), followed by the amplification of the cDNA using PCR. wikipedia.org The amplification process is monitored in real-time using fluorescent dyes (like SYBR Green) or sequence-specific fluorescent probes (like TaqMan probes). gene-quantification.com The rate of fluorescence increase is proportional to the initial amount of mRNA, allowing for precise quantification of gene expression. gene-quantification.com

In the context of 5,6-Dihydro-5-azacytidine research, qRT-PCR is an essential tool for correlating the compound's hypomethylating activity with functional outcomes, specifically the reactivation of transcriptionally silenced genes. researchgate.nettandfonline.comresearchgate.net After treating cells with this compound, researchers use qRT-PCR to measure the mRNA levels of genes whose promoters were targeted by demethylation. An increase in mRNA levels for a previously silenced tumor suppressor gene, for example, would provide strong evidence for the compound's efficacy. This technique was used in a comparative study of 5-azacytidine nucleosides to measure mRNA expression, confirming its role in linking epigenetic modification to transcriptional activity. researchgate.nettandfonline.comnih.gov

This approach was utilized to quantify global changes in DNA methylation in leukemic cell lines after treatment with this compound and other 5-azacytidine analogues. researchgate.nettandfonline.comnih.gov The results from such analyses provide a broad overview of a compound's demethylating capacity. In a comparative study, this compound demonstrated a less pronounced effect on global DNA methylation compared to compounds such as 5-azacytidine (AC) and 2'-deoxy-5-azacytidine (DAC). nih.gov

Table 2: Quantification of Global DNA Methylation by HPLC in CCRF-CEM Cells Treated with 5-Azacytidine Analogs

| Treatment Compound | Relative Global DNA Methylation Level (% of Control) |

|---|---|

| Control (Untreated) | 100% |

| 5,6-Dihydro-5-azacytidine (this compound) | ~90% |

| 5-azacytidine (AC) | ~65% |

| 2'-deoxy-5-azacytidine (DAC) | ~35% |

| 2'-deoxy-5,6-dihydro-5-azacytidine (DHDAC) | ~40% |

Data represents approximate values synthesized from graphical representations in comparative studies. nih.gov

Next-Generation Sequencing (NGS) has transformed the field of epigenomics by enabling comprehensive, genome-wide analysis of DNA methylation at single-nucleotide resolution. mdpi.comillumina.com Whole-genome bisulfite sequencing (WGBS) is a benchmark NGS method that combines sodium bisulfite treatment of genomic DNA with high-throughput sequencing. illumina.comnih.gov This approach generates a detailed map of the methylation status of virtually every cytosine across the entire genome, including CpG, CHG, and CHH contexts. illumina.com Other NGS-based methods include targeted sequencing approaches that enrich for specific genomic regions, such as promoters or CpG islands, before sequencing. mdpi.com

While extensive NGS studies focusing specifically on 5,6-Dihydro-5-azacytidine in mammalian systems are emerging, the application of its derivatives has been explored in plants. nih.gov For future research, NGS technologies are paramount. They offer the potential to move beyond the analysis of single genes or global averages to provide an unbiased, high-resolution view of the entire methylome following this compound treatment. This will be critical for identifying all genomic loci affected by the drug, understanding its sequence context preferences, uncovering potential off-target effects, and discovering novel gene targets. Such comprehensive profiling is essential for a complete mechanistic understanding of this compound.

Flow cytometry is a powerful technique used to analyze the characteristics of individual cells within a heterogeneous population. springernature.com For cell cycle analysis, cells are permeabilized and stained with a fluorescent dye, such as propidium (B1200493) iodide (PI), that binds stoichiometrically to DNA. As cells pass one by one through a laser beam, the intensity of the fluorescence detected is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). researchgate.nettandfonline.com Flow cytometry can also be used to detect specific cellular events like apoptosis by using fluorescent markers such as Annexin V, which binds to phosphatidylserine (B164497) on the surface of apoptotic cells. tandfonline.com

This methodology has been instrumental in evaluating the cytostatic and cytotoxic effects of 5-azacytidine analogues. tandfonline.comnih.gov Studies on 2'-deoxy-5,6-dihydro-5-azacytidine (DHDAC), a close structural analogue of this compound, have used flow cytometry to demonstrate its impact on cell cycle progression in leukemia cell lines. tandfonline.com Treatment with DHDAC was shown to cause a significant accumulation of cells in the G2/M phase, indicating a cell cycle arrest at this checkpoint. tandfonline.comresearchgate.net Furthermore, the technique confirmed the induction of apoptosis following drug exposure. tandfonline.com

Table 3: Effect of DHDAC (a this compound Analogue) on Cell Cycle Distribution in CCRF-CEM Cells after 5 Days

| Cell Cycle Phase | Control (Untreated) | Treated with DHDAC (100 µM) |

|---|---|---|

| G0/G1 | ~55% | ~20% |

| S | ~30% | ~15% |

| G2/M | ~15% | ~65% |

Data is illustrative and synthesized from graphical representations of flow cytometry analysis on the closely related analogue DHDAC. tandfonline.com

Computational and Theoretical Chemistry Applications

Alongside experimental techniques, computational and theoretical chemistry provides invaluable insights into the intrinsic properties of 5,6-Dihydro-5-azacytidine. These in silico approaches can predict molecular characteristics that govern the compound's stability, reactivity, and interaction with biological targets.

Quantum mechanical methods, such as Density Functional Theory (DFT), are powerful tools for modeling molecular structures and predicting their physicochemical properties. acs.org Such calculations have been used to estimate the pKa values of a series of aza- and deaza-modified nucleobases. acs.org The pKa is a measure of a compound's acidity and determines its ionization state at a given pH. This is crucial for understanding how a molecule like this compound will behave in a physiological environment (pH ~7.4), which in turn influences its ability to be transported across cell membranes and bind to the active site of target enzymes like DNA methyltransferases. A study using the B3LYP density functional with an implicit-explicit solvent model calculated the pKa values for the ionizable nitrogen atoms in 5,6-dihydroazacytidine (this compound). acs.org

Table 4: Calculated pKa Values for 5,6-Dihydroazacytidine (this compound)

| Position | Calculated pKa |

|---|---|

| N3 | 6.4 |

| N5 | 11.8 |

Source: The Journal of Physical Chemistry A, 2011. acs.org

Future perspectives in this area include more advanced molecular dynamics simulations to model the precise interactions between this compound and the DNA methyltransferase enzyme. These simulations can help elucidate the structural basis for its inhibitory activity and guide the rational design of new, more potent, and selective analogues.

Density Functional Theory (DFT) for Chemical Reactivity Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intrinsic chemical properties of 5,6-Dihydro-5-azacytidine. Theoretical studies utilize DFT to analyze parameters like molecular hardness and molecular electronic surface potential, which are crucial for understanding its biological function. researchgate.net

Research comparing 5,6-Dihydro-5-azacytidine (also referred to as 5-azaHC in some literature) with its parent compound cytosine and the related inhibitor 5-azacytidine (5-azaC) highlights key differences in their chemical reactivity. researchgate.net DFT calculations, specifically at the M062X/6-311++G(2d,2p) level of theory, have been used to determine reactivity parameters such as ionization potential (IP), electron affinity (EA), and chemical hardness (η). researchgate.net Chemical hardness, in particular, is a measure of a molecule's resistance to changes in its electron distribution. The variability of 5,6-Dihydro-5-azacytidine, which allows it to pair with either guanine (B1146940) or adenine (B156593) via different tautomers, is a key aspect of its activity that can be explained by these theoretical reactivity studies. researchgate.netresearchgate.net

Table 1: DFT-Calculated Reactivity Parameters (in eV) Data sourced from theoretical calculations at the M062X/6-311++G(2d,2p) level of theory. researchgate.net

| Molecule | Ionization Potential (IP) | Electron Affinity (EA) | Chemical Hardness (η) |

|---|---|---|---|

| Cytosine | 8.49 | 0.11 | 4.19 |

| 5-Azacytidine (5-azaC) | 4.10 | -0.08 | 2.09 |

| 5,6-Dihydro-5-azacytidine (5-azaHC) | 8.40 | 0.21 | 4.10 |

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling and docking studies are essential for visualizing and understanding how 5,6-Dihydro-5-azacytidine interacts with its primary biological targets, the DNA methyltransferases (DNMTs). The mechanism of DNMTs involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the C6 position of cytosine, creating a transient dihydrocytosine intermediate. glenresearch.com

5,6-Dihydro-5-azacytidine is designed to act as a transition-state mimic of this intermediate. glenresearch.com Its saturated C5-C6 bond structurally resembles the transient state of cytosine during the methylation reaction. This allows it to fit into the DNMT active site and bind with high affinity, effectively inhibiting the enzyme. glenresearch.com Although specific docking studies detailing the precise binding pose of 5,6-Dihydro-5-azacytidine are not extensively published, the compound's design as a transition-state analog suggests strong interactions with key catalytic residues within the DNMT active site. This mechanism of action makes it a potent inhibitor of cytosine-5-methyltransferases. glenresearch.com

Table 2: Target Interaction Profile of 5,6-Dihydro-5-azacytidine

| Parameter | Description |

|---|---|

| Primary Target | DNA Methyltransferases (DNMTs) nih.govnih.gov |

| Mechanism of Inhibition | Acts as a transition-state mimic of the dihydrocytosine intermediate formed during the methylation reaction. glenresearch.com |

| Key Structural Feature | The saturated 5,6-bond, which is structurally analogous to the transient state of cytosine during enzymatic methylation. glenresearch.com |

| Binding Site | The catalytic active site of DNMTs. glenresearch.com |

Design and Synthesis of Next-Generation Epigenetic Modulators

The insights gained from studying 5,6-Dihydro-5-azacytidine are fueling the design of new and improved epigenetic drugs. The focus is on enhancing specificity, reducing toxicity, and overcoming the limitations of first-generation inhibitors.

Structure-Activity Relationship (SAR) Studies for Enhanced Specificity

Structure-Activity Relationship (SAR) studies, which correlate a molecule's chemical structure with its biological activity, are critical for optimizing epigenetic modulators. For 5,6-Dihydro-5-azacytidine and its analogs, SAR is informed by comparative studies that evaluate how small structural changes impact stability, toxicity, and efficacy. nih.govnih.gov

A key structural modification in this class of compounds is the saturation of the C5-C6 double bond. This change converts 5-azacytidine into 5,6-Dihydro-5-azacytidine (this compound), significantly increasing the molecule's hydrolytic stability. nih.govfrontiersin.org This increased stability is a major advantage, as the instability of 5-azacytidine complicates its clinical use. frontiersin.org

Further modifications, such as the introduction of a 2'-deoxy group to create 2'-deoxy-5,6-dihydro-5-azacytidine (DHDAC), alter the compound's properties even more. nih.govnih.gov Comparative studies have shown that DHDAC is less cytotoxic and more stable than its unsaturated counterpart, 2'-deoxy-5-azacytidine (Decitabine), while inducing comparable levels of DNA hypomethylation and gene reactivation. nih.govnih.gov These findings establish DHDAC as a valuable tool for epigenetic research and a promising candidate for further therapeutic development. nih.gov

Table 3: Comparative Properties of 5-Azacytidine Analogs Based on findings from comparative preclinical studies. nih.govnih.govfrontiersin.org

| Compound | Key Structural Feature | Reported Properties |

|---|---|---|

| 5-Azacytidine | Unsaturated 5,6-bond | Hydrolytically unstable; incorporates into RNA and DNA. |

| 5,6-Dihydro-5-azacytidine (this compound) | Saturated 5,6-bond | Hydrolytically stable, reduced toxicity compared to 5-azacytidine. nih.govfrontiersin.org |

| 2'-deoxy-5,6-dihydro-5-azacytidine (DHDAC) | Saturated 5,6-bond, 2'-deoxyribose | More stable and less cytotoxic than Decitabine (B1684300) with comparable hypomethylating activity. nih.govnih.gov |

Rational Design for Targeting Specific DNMT Isoforms or Auxiliary Proteins

A major challenge in the development of epigenetic therapies is achieving selectivity for specific DNMT isoforms (DNMT1, DNMT3A, and DNMT3B). frontiersin.orgmdpi.com These isoforms have highly conserved catalytic domains, making the design of isoform-selective inhibitors difficult. frontiersin.org Nucleoside analogs like 5,6-Dihydro-5-azacytidine generally lack specificity, leading to broad inhibition and potential off-target effects. mdpi.com

Rational design efforts are therefore moving towards two main goals. First, to use the stable 5,6-Dihydro-5-azacytidine scaffold as a starting point for creating derivatives with improved properties. Second, and more significantly, to develop non-nucleoside inhibitors that can overcome the inherent limitations of the analog-based approach. frontiersin.orgunito.it The future of rational design in this area lies in leveraging the structural understanding of the DNMT catalytic site to create novel molecules that may bind to less conserved, allosteric sites or selectively target the unique structural features of a single DNMT isoform or its associated proteins. mdpi.com

Emerging Research Avenues in Epigenetic Therapeutics (preclinical discovery focus)

The unique properties of 5,6-Dihydro-5-azacytidine and its derivatives have opened several new avenues for preclinical research. A particularly promising area is the investigation of 2'-deoxy-5,6-dihydro-5-azacytidine (DHDAC). nih.govnih.gov Preclinical studies have highlighted DHDAC as a more stable and less toxic alternative to the FDA-approved drug Decitabine, capable of inducing DNA hypomethylation and reactivating silenced tumor-suppressor genes. nih.govresearchgate.net

Beyond its role in cancer epigenetics, DHDAC has also been explored for a completely different mechanism of action: as an anti-HIV agent that works through lethal mutagenesis. nih.govresearchgate.net This dual-activity profile is highly unusual and marks a significant emerging research direction. The ability of a stable nucleoside analog to function both as an epigenetic modulator and a viral mutagen suggests that derivatives of 5,6-Dihydro-5-azacytidine could be developed for a wider range of diseases than initially anticipated, representing a key focus for future preclinical discovery. researchgate.net

Q & A

Basic: What is the mechanism by which DHAC inhibits DNA methylation, and how does it differ from other nucleoside analogs?

Answer:

this compound acts as a DNA methyltransferase (DNMT) inhibitor by incorporating into DNA during replication. Unlike canonical cytidine, its modified structure (5,6-dihydro backbone) prevents the covalent binding of DNMTs, trapping the enzymes and leading to proteasomal degradation and subsequent DNA hypomethylation . Compared to 5-azacytidine (AZA) and decitabine (DAC), this compound induces comparable hypomethylation at lower cytotoxicity due to reduced DNA damage from slower incorporation kinetics . For experimental validation, use methylation-specific PCR (MSP) to assess hypermethylated loci (e.g., CDKN2B) and HPLC to quantify global 5-methylcytidine levels .

Basic: What experimental models are recommended for studying this compound's hypomethylating activity and antitumor effects?

Answer:

- In vitro: Human cancer cell lines (e.g., L1210 leukemia, melanoma) with hypermethylated tumor suppressor genes (e.g., THBS1, CDKN2B) .

- In vivo: Tumor-bearing mouse models (e.g., L1210 leukemia xenografts) for pharmacokinetic and toxicity profiling . Flow cytometry can assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

- Clinical relevance: While this compound reached Phase II trials for solid tumors, its limited efficacy in humans underscores the need for comparative studies with DAC or AZA in immunocompetent models .

Basic: What validated methods exist for quantifying this compound in biological fluids?

Answer:

A reverse-phase HPLC method with derivatization is optimal:

Sample prep: Isolate this compound from plasma/urine via ultrafiltration and boronate gel affinity chromatography.

Derivatization: React with N,N-dimethylformamide diethylacetal to enhance UV detectability (λmax = 264 nm).

Separation: Use an ODS column with 0.05 M formic acid in 20% acetonitrile/water .

This method achieves sensitivity down to 50 ng/mL and has been applied to pharmacokinetic studies in rats and dogs .

Advanced: Why does this compound exhibit lower cytotoxicity than DAC despite similar hypomethylation activity?

Answer:

The 5,6-dihydro modification reduces this compound’s incorporation rate into DNA, minimizing DNA strand breaks and topoisomerase inhibition compared to DAC . For example:

Advanced: How can contradictory data from this compound’s preclinical efficacy vs. clinical trial outcomes be reconciled?

Answer:

- Pharmacokinetics: this compound’s short plasma half-life in humans (vs. mice) may limit target engagement .

- Toxicity: While less cytotoxic in vitro, suboptimal dosing in trials (e.g., 50 mg/kg in rats vs. human equivalents) may not achieve therapeutic windows .

- Methodological fix: Use tetrahydrouridine (THU) to inhibit cytidine deaminase and prolong this compound exposure, as demonstrated in combination studies with decitabine .

Advanced: What strategies optimize this compound’s stability and bioavailability in epigenetic studies?

Answer:

- Dosing: Use pulse exposure (e.g., 24-hour treatment) at 10–20 μM to balance hypomethylation and cytotoxicity .

- Analogs: 2'-deoxy-DHAC (KP-1212) shows enhanced stability and comparable hypomethylation in leukemia cells .

- Formulation: For in vivo studies, administer via intravenous bolus with THU to counteract rapid deamination .

Advanced: How does this compound’s pharmacokinetic profile inform dosing in animal models?

Answer:

In foxhounds, this compound exhibits a plasma half-life of ~30 minutes, necessitating bolus dosing (50 mg/kg) for sustained hypomethylation . Key parameters:

| Parameter | Value |

|---|---|

| Cmax (rat plasma) | 200 μM (50 mg/kg) |

| Clearance | 1.2 L/h/kg |

| Volume of distribution | 0.8 L/kg |

| For translation to murine models, adjust doses based on body surface area (BSA) normalization . |

Advanced: What are the limitations of using this compound in combination therapies?

Answer:

- Synergy challenges: this compound’s mechanism (DNMT inhibition) may conflict with drugs requiring intact methylation (e.g., temozolomide).

- Solution: Sequence this compound before histone deacetylase inhibitors (HDACi) to prime chromatin for re-expression of silenced genes .

- Data analysis: Use RNA-seq to track reactivated pathways and ChIP-seq to map histone modification changes post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.